molecular formula C6H13ClN2S B1381862 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride CAS No. 1803586-03-9

2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride

Cat. No.: B1381862
CAS No.: 1803586-03-9
M. Wt: 180.7 g/mol
InChI Key: KDKJCDLTBDNWGK-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride is a chemical compound with the molecular formula C6H13ClN2S. It is known for its applications in various fields, including organic synthesis and pharmaceutical research. The compound features an amino group, a nitrile group, and a methylsulfanyl group, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-2-aminopropanenitrile and methylthiol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction mixture is typically heated to a specific temperature to ensure complete conversion.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves:

    Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are employed.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride exerts its effects involves interactions with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing biochemical pathways. The methylsulfanyl group can undergo metabolic transformations, further modulating its activity.

Comparison with Similar Compounds

    2-Amino-4-(methylsulfanyl)butanoic acid:

    2-Amino-2-methyl-4-(methylsulfanyl)butanoic acid: This compound is structurally similar but lacks the nitrile group, affecting its reactivity and applications.

This comprehensive overview highlights the significance of 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride in scientific research and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in the realm of chemistry and beyond.

Properties

IUPAC Name

2-amino-2-methyl-4-methylsulfanylbutanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S.ClH/c1-6(8,5-7)3-4-9-2;/h3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKJCDLTBDNWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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